4-(Dimethylamino)cyclohexanecarbonitrile
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Overview
Description
4-(Dimethylamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C9H16N2. It is a derivative of cyclohexanecarbonitrile, where a dimethylamino group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
The synthesis of 4-(Dimethylamino)cyclohexanecarbonitrile can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonitrile with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
4-(Dimethylamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dimethylamino)cyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, enabling it to participate in various chemical pathways. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions .
Comparison with Similar Compounds
4-(Dimethylamino)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the dimethylamino group, making it less reactive in certain reactions.
1-(Cyclohexylamino)cyclohexanecarbonitrile: Contains a cyclohexylamino group instead of a dimethylamino group, leading to different reactivity and applications.
4-(Dimethylamino)benzoic acid: While structurally different, it shares the dimethylamino functional group, which influences its chemical behavior.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-11(2)9-5-3-8(7-10)4-6-9/h8-9H,3-6H2,1-2H3 |
InChI Key |
PHEMRFSRXQQZHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)C#N |
Origin of Product |
United States |
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